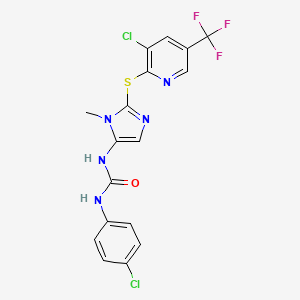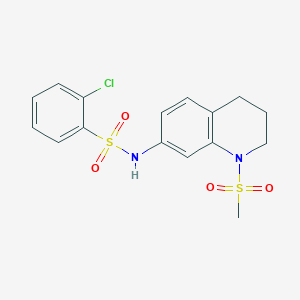![molecular formula C17H20ClNO B2880871 (1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide CAS No. 539808-13-4](/img/structure/B2880871.png)
(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by a bicyclic structure with a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, palladium catalysts, and various oxidizing and reducing agents. The reactions are typically carried out in solvents like ethanol at room temperature .
Major Products
The major products formed from these reactions include multifunctionalized cyclopent-3-ene-1-carboxamides and oxygenated 2-azabicyclo[2.2.1]heptanes .
Applications De Recherche Scientifique
(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Mécanisme D'action
The mechanism of action of (1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of soluble epoxide hydrolase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition can lead to various biological effects, including anti-inflammatory and antiviral activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl ureas: These compounds share a similar bicyclic structure and are also investigated for their biological activities.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl derivatives: These compounds are used as bio-isosteres in medicinal chemistry.
Bicyclo[2.1.1]hexane derivatives: These compounds are explored for their potential in developing new bio-active molecules.
Uniqueness
(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific chlorophenyl substitution and the presence of a methylidene group, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-11-16(2,3)12-7-8-17(11,10-12)15(20)19-14-6-4-5-13(18)9-14/h4-6,9,12H,1,7-8,10H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYAEXVRPBIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)





![2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2880802.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)


![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
![2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2880811.png)
